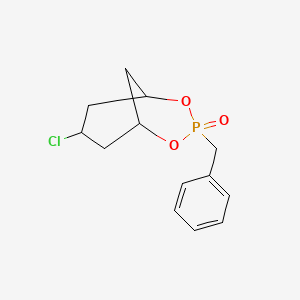

3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide

Beschreibung

3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide is a bicyclic organophosphorus compound characterized by a [3.3.1] nonane scaffold. Its structure includes two oxygen atoms (2,4-dioxa), one phosphorus atom (3-phosphabicyclo), and substituents at positions 3 (benzyl) and 7 (chloro). The 3-oxide group on phosphorus enhances its polarity and reactivity, making it distinct from non-oxidized analogs.

Eigenschaften

CAS-Nummer |

53144-70-0 |

|---|---|

Molekularformel |

C13H16ClO3P |

Molekulargewicht |

286.69 g/mol |

IUPAC-Name |

3-benzyl-7-chloro-2,4-dioxa-3λ5-phosphabicyclo[3.3.1]nonane 3-oxide |

InChI |

InChI=1S/C13H16ClO3P/c14-11-6-12-8-13(7-11)17-18(15,16-12)9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |

InChI-Schlüssel |

RLOFNLGMZGOOGE-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2CC(CC1OP(=O)(O2)CC3=CC=CC=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide typically involves the Michaelis-Arbuzov reaction. This reaction is carried out by reacting 1-phospha-2,8,9-trioxaadamantane with benzyl chloride . The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the Michaelis-Arbuzov reaction conditions to maximize yield and purity. This could include the use of advanced reactors and purification techniques to ensure consistent production quality.

Analyse Chemischer Reaktionen

Key Structural Features and Reactivity

The compound combines a bicyclo[3.3.1]nonane core with heteroatoms (P, Cl, O) and a benzyl substituent. These features influence reactivity through:

-

Phosphorus coordination : The phosphorus atom (in the 3-oxide form) may participate in redox or nucleophilic reactions.

-

Chlorine substitution : The 7-chloro group is a potential leaving group for nucleophilic substitution.

-

Bicyclo framework : Steric and electronic effects from the rigid bicyclic structure govern regioselectivity.

Nucleophilic Substitution at the Chlorine Position

The chlorine atom at position 7 is likely susceptible to substitution reactions due to its position in the bicyclo framework. For analogous systems (e.g., 3,7-diazabicyclo[3.3.1]nonanes), steric and electronic effects from substituents dictate reaction outcomes . For this compound, potential pathways include:

| Reaction Type | Mechanism | Products |

|---|---|---|

| SN2 substitution | Nucleophile attacks C7, displacing Cl⁻ | Substituted derivatives (e.g., -OH, -NH₂, -OR) |

| Elimination | Base-induced dehydrohalogenation | Olefinic derivatives (via E2 mechanism) |

Phosphorus-Centered Reactions

The phosphorus atom in the 3-oxide form may undergo:

-

Oxidation/Reduction : Conversion between phosphorus oxidation states (e.g., P=O → P=S via thiolation).

-

Coordination Chemistry : Formation of chelates with Lewis acids (e.g., boron, as seen in analogous systems ).

-

Coupling Reactions : Participation in catalytic cycles, such as palladium-mediated arylation (observed in 9-BBN systems ).

| Reaction Type | Mechanism | Example Products |

|---|---|---|

| Redox Cycling | Oxidation/reduction of P=O | P=S, P=Se derivatives |

| Chelation | Tetrahedral coordination with Lewis acids | Boron or metal complexes |

Conformational Effects on Reactivity

The bicyclo[3.3.1]nonane core adopts distinct conformers (CC vs. BC) influenced by substituents . For this compound:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds similar to 3-benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide exhibit promising antimicrobial properties. The presence of the phosphabicyclic structure enhances its ability to interact with bacterial membranes, leading to increased efficacy against various microbial strains.

Case Study : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of phosphabicyclic compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating a potential role in developing new antibiotics .

Anticancer Potential

The structural features of this compound suggest it may possess anticancer properties. Preliminary studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific molecular pathways involved in cell proliferation.

Research Findings : A recent investigation published in Cancer Letters highlighted that benzothiazole derivatives, structurally similar to this compound, exhibited significant anticancer activity by inducing apoptosis through mitochondrial pathways.

Anticonvulsant Properties

Compounds with a similar framework have been studied for their anticonvulsant effects. The modulation of neurotransmitter systems is believed to play a crucial role in influencing seizure thresholds.

Case Study : Research published in the Journal of Medicinal Chemistry reported that phosphabicyclic derivatives significantly increased seizure thresholds in rodent models, suggesting their potential as therapeutic agents for epilepsy management .

Materials Science

The unique structure of 3-benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide lends itself to applications in materials science, particularly in the development of advanced materials with specific mechanical and thermal properties.

Polymer Chemistry

This compound can be utilized as a building block for synthesizing novel polymers with enhanced properties. Its phosphorous-containing structure may contribute to flame retardancy and thermal stability in polymer matrices.

Research Insight : Studies have shown that incorporating phosphorous compounds into polymer formulations can improve their fire resistance while maintaining mechanical integrity .

Synthesis and Characterization

The synthesis of 3-benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide involves several steps which include the formation of the bicyclic framework followed by chlorination and functionalization with benzyl groups.

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | Phosphorus trichloride | Formation of bicyclic structure |

| 2 | Chlorination | Chlorine gas | Introduction of chlorine atom |

| 3 | Functionalization | Benzyl chloride | Final compound synthesis |

Wirkmechanismus

The mechanism of action of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide involves its interaction with molecular targets through its phosphorus atom. The compound can form bonds with various substrates, influencing biochemical pathways and reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Heteroatom Variations in Bicyclo[3.3.1]nonane Derivatives

The bicyclo[3.3.1]nonane framework is versatile, with heteroatom substitutions significantly altering properties. Key analogs include:

Key Insights :

- Conformational Stability: The chair-chair conformation observed in 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane 3-oxide is common in bicyclo[3.3.1] systems, but the target compound’s 3-oxide group may introduce steric or electronic deviations.

- Reactivity: Phosphorus oxides (e.g., target compound) are less reactive than borane derivatives (e.g., 9-borabicyclo[3.3.1]nonane ) but more polar than sulfur or nitrogen analogs.

- Biological Activity : Diazabicyclo derivatives exhibit anesthetic effects , while the target compound’s chlorine and benzyl groups may confer pesticidal or antimicrobial properties, akin to azabicyclo insecticides .

Substituent Effects on Physicochemical Properties

The benzyl and chloro substituents in the target compound differentiate it from simpler analogs:

- Chloro Substituent : Introduces electronegativity at position 7, possibly increasing stability against nucleophilic attack.

Biologische Aktivität

3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide is a compound of interest due to its unique bicyclic structure and potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide typically involves multi-step reactions that include the formation of the bicyclic structure followed by chlorination and oxidation processes. The synthetic routes often leverage phosphine chemistry to introduce the phosphorus atom into the bicyclic framework.

Antimicrobial Activity

Research has indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown promising antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1,3-Dioxolane Derivative A | Staphylococcus aureus | 625 |

| 1,3-Dioxolane Derivative B | Pseudomonas aeruginosa | 1250 |

| 1,3-Dioxolane Derivative C | Candida albicans | 500 |

Cytotoxicity

Cytotoxic studies on similar benzyl-substituted compounds have demonstrated their potential to induce cell death in various cancer cell lines. For example, benzyl sulfides have been shown to be cytotoxic in isolated rat hepatocytes, indicating that structural modifications can significantly affect biological activity .

Table 2: Cytotoxicity Profiles

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Benzyl Sulfide A | HeLa (Cervical carcinoma) | 10 |

| Benzyl Sulfide B | MCF-7 (Breast adenocarcinoma) | 15 |

| Benzyl Sulfide C | MO59J (Glioblastoma) | 8 |

The biological activity of 3-Benzyl-7-chloro-2,4-dioxa-3-phosphabicyclo(3.3.1)nonane 3-oxide may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in microbial metabolism.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, leading to increased permeability and eventual cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some derivatives can induce oxidative stress in cells, contributing to cytotoxic effects.

Case Studies

Several studies have explored the biological activities of bicyclic phosphonates and phosphates:

- A study focusing on phosphabicyclo compounds highlighted their potential as enzyme inhibitors in microbial systems, showcasing a structure-activity relationship that emphasizes the role of the phosphorus atom in enhancing biological efficacy .

- Another investigation into the cytotoxic effects of benzyl-substituted phosphines demonstrated their ability to induce apoptosis in cancer cell lines through ROS-mediated pathways .

Q & A

Q. What are the common synthetic routes for constructing the bicyclo[3.3.1]nonane core in this compound?

The bicyclo[3.3.1]nonane framework is typically synthesized via intramolecular cyclization or condensation reactions . For example:

- Acid-catalyzed lactonization of dihydropyridines can yield oxa-bridged derivatives (e.g., oxa-dithiabicyclo[3.3.1]nonane) through carbocation intermediates .

- Condensation of diketones with hydroxylamine produces saturated bicyclo[3.3.1]nonane analogs (54–82% yield) under HCl catalysis .

- Thietane ring-opening followed by cyclodimerization and acid-promoted elimination can generate dithiabicyclo[3.3.1]nonane derivatives (35–50% yield) . Key consideration : Optimize reaction conditions (e.g., acid strength, solvent polarity) to minimize side reactions like over-oxidation or dimerization.

Q. How can researchers characterize the stereochemical configuration of this compound?

- X-ray crystallography is the gold standard for resolving complex bicyclic stereochemistry.

- HSQC (Heteronuclear Single Quantum Correlation) NMR can map proton-phosphorus coupling patterns to confirm phosphorus coordination .

- Chiral HPLC or polarimetry may be used for enantiopurity analysis if asymmetric synthesis is attempted.

Advanced Research Questions

Q. What strategies are effective for achieving enantioselective synthesis of this bicyclophosphorus compound?

Recent advances in organocatalysis enable stereocontrolled synthesis of bicyclo[3.3.1]nonane frameworks:

- Asymmetric Michael addition or Mannich reactions using chiral amines or phosphoric acids can induce stereoselectivity .

- Dynamic kinetic resolution during cyclization steps (e.g., using chiral Brønsted acids) may control axial and planar chirality . Challenge : The phosphorus atom’s tetrahedral geometry complicates stereochemical control; DFT calculations are recommended to predict transition states.

Q. How does the electronic environment of the phosphorus atom influence its reactivity in cross-coupling reactions?

The phosphorus oxidation state (PIII vs. PV) and ligand effects dictate catalytic activity:

- 9-Phosphabicyclo[3.3.1]nonane moieties (e.g., in ditertiary phosphines) enhance stability in palladium-catalyzed coupling reactions due to their rigid, electron-donating structure .

- Chlorine substitution at the 7-position (as in this compound) may increase electrophilicity, facilitating nucleophilic attack in phosphorylation reactions.

Data Contradiction Analysis

Q. Why do reported yields vary significantly across synthesis methods?

A comparative analysis of methods reveals:

| Method | Yield | Key Conditions | Reference |

|---|---|---|---|

| Diketone condensation | 54–82% | HCl, n-BuSH catalyst | |

| Thietane cyclodimerization | 35–50% | H2SO4, MeOH elimination |

Factors influencing yield :

- Catalyst efficiency : Protic acids (HCl) vs. Brønsted acids (H2SO4) alter reaction kinetics.

- Byproduct formation : MeOH elimination in thietane-derived routes generates volatile side products, reducing yield .

Methodological Recommendations

Q. How to resolve conflicting spectral data for bicyclo[3.3.1]nonane derivatives?

- Combine multiple techniques : Use 2D NMR (e.g., COSY, NOESY) to distinguish overlapping signals from rigid bicyclic protons.

- Cross-validate with computational models : DFT-based chemical shift predictions (e.g., using Gaussian) can resolve ambiguities in ³¹P NMR spectra .

Application-Oriented Questions

Q. What biological activity screening approaches are suitable for this compound?

- Docking studies : Model interactions with orexin receptors (e.g., using AutoDock Vina), as related bicyclo[3.3.1]nonane derivatives show antagonist activity .

- In vitro assays : Test phosphorylation inhibition in kinase pathways (e.g., PI3K/Akt) due to the compound’s potential ATP-mimetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.